Pentyl (diethylamino)(oxo)acetate
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Overview
Description
Pentyl (diethylamino)(oxo)acetate is an organic compound that belongs to the ester family. Esters are known for their wide range of applications in various industries due to their unique chemical properties. This compound is characterized by the presence of a pentyl group, a diethylamino group, and an oxo group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl (diethylamino)(oxo)acetate typically involves the esterification of a carboxylic acid with an alcohol. In this case, the carboxylic acid is acetic acid, and the alcohol is pentanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, to speed up the reaction rate. The reaction is carried out under controlled conditions to achieve a high yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Pentyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and pentanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl (diethylamino)(oxo)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of pentyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and pentanol, which can further participate in biochemical pathways. The diethylamino group can interact with biological receptors, potentially leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but a different alkyl group.
Butyl acetate: Similar in structure but with a butyl group instead of a pentyl group.
Methyl butanoate: An ester with a different carboxylic acid component.
Uniqueness
Pentyl (diethylamino)(oxo)acetate is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to other esters. This makes it valuable in specific applications where these properties are desired .
Properties
CAS No. |
62248-36-6 |
---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
pentyl 2-(diethylamino)-2-oxoacetate |
InChI |
InChI=1S/C11H21NO3/c1-4-7-8-9-15-11(14)10(13)12(5-2)6-3/h4-9H2,1-3H3 |
InChI Key |
MUDKLCAVZXDUMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(=O)N(CC)CC |
Origin of Product |
United States |
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